molecular formula C5H8N6O B12916234 N-(2,4,6-triaminopyrimidin-5-yl)formamide CAS No. 24867-33-2

N-(2,4,6-triaminopyrimidin-5-yl)formamide

Cat. No.: B12916234
CAS No.: 24867-33-2
M. Wt: 168.16 g/mol
InChI Key: YLHLFVJTPKYKTH-UHFFFAOYSA-N
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Description

N-(2,4,6-triaminopyrimidin-5-yl)formamide is a chemical compound with the molecular formula C₅H₈N₆O. It is known for its unique structure, which includes a pyrimidine ring substituted with three amino groups and a formamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4,6-triaminopyrimidin-5-yl)formamide typically involves the reaction of formic acid (CAS number 64-18-6) with 2,4,5,6-tetraaminopyrimidine (CAS number 1004-74-6). The reaction conditions include heating the reactants under reflux in the presence of a suitable solvent .

Industrial Production Methods

the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

N-(2,4,6-triaminopyrimidin-5-yl)formamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrimidine derivatives .

Scientific Research Applications

N-(2,4,6-triaminopyrimidin-5-yl)formamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,4,6-triaminopyrimidin-5-yl)formamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2,4,6-triaminopyrimidin-5-yl)formamide include:

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

24867-33-2

Molecular Formula

C5H8N6O

Molecular Weight

168.16 g/mol

IUPAC Name

N-(2,4,6-triaminopyrimidin-5-yl)formamide

InChI

InChI=1S/C5H8N6O/c6-3-2(9-1-12)4(7)11-5(8)10-3/h1H,(H,9,12)(H6,6,7,8,10,11)

InChI Key

YLHLFVJTPKYKTH-UHFFFAOYSA-N

Canonical SMILES

C(=O)NC1=C(N=C(N=C1N)N)N

Origin of Product

United States

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